Cas no 1805894-09-0 (Ethyl 2-(3-chloro-2-oxopropyl)-6-(trifluoromethyl)benzoate)

Ethyl 2-(3-chloro-2-oxopropyl)-6-(trifluoromethyl)benzoate is a fluorinated benzoate derivative characterized by its reactive chloro and keto functional groups, making it a versatile intermediate in organic synthesis. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which is advantageous in the development of pharmaceuticals and agrochemicals. The ethyl ester moiety improves solubility in organic solvents, facilitating further derivatization. This compound is particularly useful in constructing complex molecules due to its ability to undergo nucleophilic substitution and condensation reactions. Its structural features make it valuable for research in medicinal chemistry and material science, where precise functionalization is required.
Ethyl 2-(3-chloro-2-oxopropyl)-6-(trifluoromethyl)benzoate structure
1805894-09-0 structure
Product name:Ethyl 2-(3-chloro-2-oxopropyl)-6-(trifluoromethyl)benzoate
CAS No:1805894-09-0
MF:C13H12ClF3O3
MW:308.680793762207
CID:4957237

Ethyl 2-(3-chloro-2-oxopropyl)-6-(trifluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(3-chloro-2-oxopropyl)-6-(trifluoromethyl)benzoate
    • Inchi: 1S/C13H12ClF3O3/c1-2-20-12(19)11-8(6-9(18)7-14)4-3-5-10(11)13(15,16)17/h3-5H,2,6-7H2,1H3
    • InChI Key: RVBSSCVOZCVQHS-UHFFFAOYSA-N
    • SMILES: ClCC(CC1C=CC=C(C(F)(F)F)C=1C(=O)OCC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 357
  • Topological Polar Surface Area: 43.4
  • XLogP3: 3.3

Ethyl 2-(3-chloro-2-oxopropyl)-6-(trifluoromethyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015005729-1g
Ethyl 2-(3-chloro-2-oxopropyl)-6-(trifluoromethyl)benzoate
1805894-09-0 97%
1g
1,475.10 USD 2021-06-21
Alichem
A015005729-500mg
Ethyl 2-(3-chloro-2-oxopropyl)-6-(trifluoromethyl)benzoate
1805894-09-0 97%
500mg
798.70 USD 2021-06-21
Alichem
A015005729-250mg
Ethyl 2-(3-chloro-2-oxopropyl)-6-(trifluoromethyl)benzoate
1805894-09-0 97%
250mg
504.00 USD 2021-06-21

Additional information on Ethyl 2-(3-chloro-2-oxopropyl)-6-(trifluoromethyl)benzoate

Research Brief on Ethyl 2-(3-chloro-2-oxopropyl)-6-(trifluoromethyl)benzoate (CAS: 1805894-09-0)

Ethyl 2-(3-chloro-2-oxopropyl)-6-(trifluoromethyl)benzoate (CAS: 1805894-09-0) is a synthetic intermediate of growing interest in the pharmaceutical and agrochemical industries due to its versatile chemical structure. This compound features a trifluoromethyl group and a chloro-oxopropyl moiety, which are key functional groups in the design of bioactive molecules. Recent studies have explored its potential as a precursor for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and antimicrobial compounds.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of Ethyl 2-(3-chloro-2-oxopropyl)-6-(trifluoromethyl)benzoate as a building block for small-molecule kinase inhibitors targeting cancer-related pathways. The researchers employed a multi-step synthetic route to derivatize the compound, yielding analogs with improved selectivity against specific kinase isoforms. Molecular docking studies revealed that the trifluoromethyl group enhances binding affinity through hydrophobic interactions with target proteins.

In the agrochemical sector, a patent application (WO2023056789) disclosed the compound's utility as an intermediate for novel fungicides. The presence of both chloro and trifluoromethyl groups was found to confer enhanced bioactivity against fungal pathogens, particularly Botrytis cinerea and Fusarium graminearum. Field trials demonstrated that derivatives of this compound showed 30-40% higher efficacy compared to commercial benchmarks, with reduced environmental persistence.

Analytical characterization of Ethyl 2-(3-chloro-2-oxopropyl)-6-(trifluoromethyl)benzoate has been advanced through recent work employing LC-MS/MS and NMR techniques. A 2024 ACS Omega publication reported optimized purification protocols using preparative HPLC, achieving >99.5% purity for pharmacological testing. Stability studies under various pH conditions indicated that the compound is most stable in anhydrous organic solvents at -20°C, with degradation occurring primarily through hydrolysis of the ester moiety.

Ongoing research at several academic institutions is exploring the compound's potential in radiopharmaceutical applications. Preliminary results suggest that the chlorine atom can be replaced with fluorine-18 for PET imaging probes, leveraging the existing trifluoromethyl group as a stabilizing element. This dual-fluorine approach may open new avenues for diagnostic agent development.

The safety profile of Ethyl 2-(3-chloro-2-oxopropyl)-6-(trifluoromethyl)benzoate has been evaluated in recent toxicological screenings. While the compound itself shows moderate cytotoxicity (IC50 = 48 μM in HepG2 cells), its derivatives exhibit significantly improved therapeutic indices. Current Good Manufacturing Practice (cGMP) synthesis routes are being developed to meet the growing demand for this intermediate in clinical-stage drug development programs.

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